molecular formula C13H19N3O3 B2617276 ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2248391-00-4

ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B2617276
CAS No.: 2248391-00-4
M. Wt: 265.313
InChI Key: JYTOCEOQPHMGRK-UHFFFAOYSA-N
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Description

Ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic organic compound featuring a 2-oxabicyclo[2.1.1]hexane core modified with an ethyl ester group, an aminomethyl substituent, and a 1-methylpyrazole moiety. The bicyclo[2.1.1]hexane system imparts structural rigidity, while the pyrazole group is a heterocyclic aromatic component often associated with bioactivity in medicinal chemistry . The aminomethyl and ester functionalities enhance solubility and reactivity, making this compound a candidate for further derivatization or pharmacological studies.

Properties

IUPAC Name

ethyl 1-(aminomethyl)-3-(1-methylpyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-3-18-11(17)13-6-12(7-13,8-14)19-10(13)9-4-15-16(2)5-9/h4-5,10H,3,6-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTOCEOQPHMGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C3=CN(N=C3)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the 1-methyl-1H-pyrazol-4-yl group through the reaction of appropriate precursors under controlled conditions.

    Construction of the Oxabicyclohexane Ring: The oxabicyclo[2.1.1]hexane ring is constructed through a series of cyclization reactions.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl and pyrazolyl groups play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The oxabicyclohexane ring system provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s uniqueness lies in its combination of a strained bicyclic framework, pyrazole ring, and polar substituents. Below is a comparison with structurally related compounds:

Table 1: Structural Features of Analogous Compounds
Compound Name Bicyclo System Key Substituents Functional Groups
Ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate [2.1.1] 1-methylpyrazol-4-yl, aminomethyl Ester, amine
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride [2.1.1] Amino group Ester, hydrochloride salt
Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate None 5-carbamoylpyrazole, tetrafluoropropyl Ester, amide, fluorinated chain

Key Observations :

  • The target compound’s bicyclo[2.1.1]hexane system is rare compared to more common bicyclo[2.2.1] or monocyclic analogs, which may influence its conformational stability and interaction with biological targets .
  • However, the absence of fluorinated or carbamoyl groups (as in ) may reduce its metabolic stability .

Physicochemical Properties and Reactivity

  • Solubility: The ethyl ester and aminomethyl groups likely improve aqueous solubility compared to purely hydrocarbon-based bicyclic compounds. Hydrochloride salts of similar bicyclo systems (e.g., ) exhibit enhanced solubility due to ionic character.
  • Reactivity : The amine group is susceptible to acylation or alkylation, enabling further functionalization. The ester moiety can undergo hydrolysis to carboxylic acids under basic conditions .

Methodological Considerations in Similarity Analysis

Compound similarity assessments rely on structural descriptors (e.g., functional groups, topology) and computational tools. Key points:

  • Structural Similarity : Tools like Tanimoto coefficients prioritize shared functional groups (e.g., pyrazole, ester) but may overlook subtle stereoelectronic effects from the bicyclo system .
  • Crystallographic Validation : Programs like SHELXL are critical for resolving complex bicyclic geometries, ensuring accurate comparisons .

Biological Activity

Ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Chemical Formula : C₉H₁₅N₃O₃
  • Molecular Weight : Approximately 185.22 g/mol

Its bicyclic structure, characterized by an oxabicyclo framework, allows for specific interactions with biological targets, enhancing its potential as a drug candidate.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Effects : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain pathogens.
  • Anticancer Activity : The compound's structure allows it to interact with cellular pathways involved in cancer proliferation, making it a candidate for further investigation in cancer therapy.
  • Neuroprotective Effects : Given the presence of the pyrazole moiety, there is potential for neuroprotective activity, which could be beneficial in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects on bacterial strains such as E. coli and S. aureus
AnticancerInduced apoptosis in cancer cell lines; specific pathways under investigation
NeuroprotectivePotential modulation of neuroinflammatory markers in vitro

Case Study: Anticancer Properties

In a recent study examining the anticancer properties of this compound, researchers treated various cancer cell lines with different concentrations of the compound. Results indicated:

  • Cell Viability : A significant decrease in cell viability was observed at concentrations above 10 µM.
  • Mechanism of Action : Flow cytometry analysis revealed that the compound induces apoptosis via the mitochondrial pathway, suggesting its potential as an anticancer agent.

Synthesis and Applications

The synthesis of this compound typically involves several steps starting from readily available starting materials. Common methods include:

  • Photochemistry : Utilizing light to drive reactions that form new building blocks.
  • Oxidation and Reduction Reactions : Employing reagents like potassium permanganate or lithium aluminum hydride to modify functional groups.

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